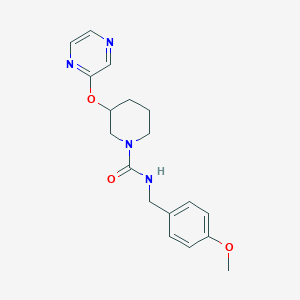
N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide, also known as MP-10, is a potent and selective agonist of the mu-opioid receptor. It was first synthesized in 2004 by researchers at the University of North Carolina at Chapel Hill and has since been studied extensively for its potential use in pain management and addiction treatment.
Mecanismo De Acción
N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide exerts its effects by binding to the mu-opioid receptor and activating downstream signaling pathways. This results in the modulation of pain and reward pathways in the brain, leading to analgesia and reduced drug-seeking behavior.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide has been shown to have potent analgesic effects in animal models, with a potency similar to that of morphine. It has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine. However, it does not produce the same level of respiratory depression or physical dependence as opioids like morphine, making it a potentially safer alternative for pain management and addiction treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide is its high potency and selectivity for the mu-opioid receptor, which makes it a valuable tool for studying the role of this receptor in pain and addiction. However, its effects may be influenced by factors such as species differences and individual variability, which can limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide. One area of interest is the development of novel pain medications that target the mu-opioid receptor without producing the same level of side effects as traditional opioids. N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide may also have potential as a treatment for addiction, particularly in combination with behavioral therapies. Further studies are needed to fully understand the potential benefits and limitations of N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide in these and other areas.
Métodos De Síntesis
The synthesis of N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide involves several steps, including the reaction of 4-methoxybenzyl chloride with pyrazine-2-carboxylic acid to form 4-methoxybenzyl 2-pyrazinecarboxylate. This intermediate is then reacted with piperidine-1-carboxylic acid to form N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide has been studied extensively for its potential use in pain management and addiction treatment. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. Studies have shown that N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide is effective in reducing pain in animal models, and it has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine.
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-pyrazin-2-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-15-6-4-14(5-7-15)11-21-18(23)22-10-2-3-16(13-22)25-17-12-19-8-9-20-17/h4-9,12,16H,2-3,10-11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPWTOCDGLVBKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCCC(C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R,4R,5R)-2-((benzoyloxy)methyl)-5-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B2803153.png)


![1-[4-({3-[6-(1-Pyrrolidinyl)-3-pyridyl]-1,2,4-oxadiazol-5-yl}methyl)piperazino]-1-ethanone](/img/structure/B2803157.png)
![5-isopropyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2803160.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2803162.png)

![4-methyl-3-nitro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2803164.png)


![N-cyclopentyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2803169.png)
![7-Chloro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-sulfonyl chloride](/img/structure/B2803170.png)

